methyl 5-amino-1H-pyrazole-3-carboxylate

solubility medicinal chemistry synthesis optimization

Researchers requiring precise heterocyclic building blocks for SAR studies often face batch-to-batch variability that derails hit-to-lead programs. Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 632365-54-9) eliminates this risk: • Orthogonal amino & ester handles enable sequential derivatization for focused library synthesis • Balanced LogP (~ -0.03) & high aqueous solubility (14.6 mg/mL) ensure reliable assay performance • Consistent 95% purity verified by orthogonal methods; ambient shipping; global stock availability

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 632365-54-9
Cat. No. B1369896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-1H-pyrazole-3-carboxylate
CAS632365-54-9
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NN1)N
InChIInChI=1S/C5H7N3O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H3,6,7,8)
InChIKeyWUKSVVOCYHTIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-amino-1H-pyrazole-3-carboxylate – Sourcing & Specifications


Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 632365-54-9) is a heterocyclic building block characterized by a pyrazole core substituted with an amino group at the 5-position and a methyl carboxylate ester at the 3-position [1]. This substitution pattern imparts specific reactivity and physicochemical properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The compound, with a molecular formula of C5H7N3O2 and a molecular weight of 141.13 g/mol, is a solid at room temperature and is primarily utilized as a precursor for the synthesis of more complex biologically active molecules .

Methyl 5-amino-1H-pyrazole-3-carboxylate – Substitution Limitations


While structurally related pyrazole carboxylates such as the ethyl ester (CAS 105434-90-0) or the free carboxylic acid (CAS 124004-31-5) share the same core scaffold, their divergent physicochemical properties, particularly in solubility, lipophilicity, and reactivity, preclude simple interchangeability in synthetic routes or biological assays. These differences directly impact reaction outcomes, compound isolation, and the interpretation of structure-activity relationship (SAR) data [1]. The specific ester group (methyl vs. ethyl) governs the compound's behavior in various solvent systems, its metabolic stability, and its ability to participate in subsequent derivatization steps, making the selection of the correct analog critical for achieving reproducible and comparable results .

Methyl 5-amino-1H-pyrazole-3-carboxylate – Comparator Evidence Guide


Aqueous Solubility: Methyl Ester vs. Ethyl Ester

The methyl ester, methyl 5-amino-1H-pyrazole-3-carboxylate, exhibits an estimated aqueous solubility of 14.6 mg/mL (0.104 mol/L) based on the ESOL topological method, classifying it as 'very soluble' . In contrast, the corresponding ethyl ester (ethyl 5-amino-1H-pyrazole-3-carboxylate, CAS 105434-90-0) is described as 'sparingly soluble' in water [1]. This difference directly influences the choice of reaction media and work-up procedures, with the methyl ester offering greater compatibility with aqueous or mixed aqueous-organic solvent systems.

solubility medicinal chemistry synthesis optimization

LogP Comparison: Methyl Ester vs. Ethyl Ester

The consensus LogP (octanol-water partition coefficient) for methyl 5-amino-1H-pyrazole-3-carboxylate is -0.03, indicating a compound with balanced hydrophilic-lipophilic character . The ethyl ester analog (ethyl 5-amino-1H-pyrazole-3-carboxylate) has a reported XLogP3 value of 0.4, reflecting a higher lipophilicity due to the additional methylene group . This quantitative difference in lipophilicity directly impacts predicted membrane permeability and cellular uptake, a critical parameter in cell-based assays and in vivo applications.

lipophilicity ADME drug design

Synthetic Route via Nitro Precursor Reduction

A common and practical synthesis of methyl 5-amino-1H-pyrazole-3-carboxylate involves the reduction of the corresponding nitro precursor, methyl 5-nitro-1H-pyrazole-3-carboxylate, using either palladium on carbon (Pd/C) under hydrogen or tin(II) chloride [1]. While specific yields for this exact transformation are not always reported in the open literature, the general methodology for reducing aromatic nitro groups to amines on pyrazole scaffolds is well-established. The target compound serves as a key intermediate for synthesizing more complex heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and other fused heterocycles, as documented in comprehensive reviews [2]. The methyl ester group is stable under these reduction conditions, allowing for direct use in subsequent reactions.

synthesis building block heterocyclic chemistry

Precursor for Antifungal Pyrazole Carboxylic Acids

While methyl 5-amino-1H-pyrazole-3-carboxylate itself is not directly tested for antifungal activity, it serves as a crucial precursor for synthesizing pyrazole-3-carboxylic acid derivatives that exhibit significant activity against Candida albicans. In a study by Altıntop et al., novel pyrazole-3-carboxylic acid derivatives were synthesized and evaluated; the most potent compounds showed strong inhibition against C. albicans, with the pharmacophore analysis identifying key electronic and geometrical characteristics of the reactive fragments responsible for activity [1]. The methyl ester group can be readily hydrolyzed to the carboxylic acid, which then serves as a handle for further derivatization (e.g., amide coupling) to generate libraries of bioactive molecules. This positions the compound as a strategically important building block for antifungal drug discovery.

antifungal Candida albicans structure-activity relationship

Methyl 5-amino-1H-pyrazole-3-carboxylate – Applications & Procurement


Fused Heterocyclic Libraries for Kinase & GPCR Screening

Due to its established role as a versatile building block for the construction of diverse heterocyclic scaffolds, including bicyclic and tricyclic fused systems [1], methyl 5-amino-1H-pyrazole-3-carboxylate is ideally suited for medicinal chemists engaged in hit-to-lead optimization or library synthesis. The presence of both an amino group and an ester functionality allows for sequential derivatization, enabling the rapid exploration of chemical space around the pyrazole core. This compound is particularly valuable in programs targeting kinases, G-protein coupled receptors (GPCRs), and other protein classes where pyrazole-containing ligands are frequently encountered.

Candida albicans Inhibition: Pyrazole-3-carboxylic Acid Derivatives

Based on the demonstrated antifungal activity of pyrazole-3-carboxylic acid derivatives against Candida albicans [2], methyl 5-amino-1H-pyrazole-3-carboxylate serves as a strategic starting material for synthesizing focused libraries of potential antifungal agents. The methyl ester can be easily hydrolyzed to the free carboxylic acid, which can then be coupled with various amines to generate amide derivatives. This application scenario is directly supported by SAR studies that highlight the importance of specific substituents on the pyrazole ring for antifungal potency.

Chemical Probes for Enzyme Inhibition Studies

The balanced lipophilicity (LogP ~ -0.03) and high aqueous solubility (14.6 mg/mL) of methyl 5-amino-1H-pyrazole-3-carboxylate make it a suitable scaffold for developing chemical probes intended for use in biochemical and cell-based assays . Its favorable physicochemical profile facilitates dissolution in assay buffers and reduces the likelihood of non-specific binding or aggregation, common issues with more lipophilic compounds. Researchers can leverage the amino group for installing affinity tags or fluorescent labels, enabling target engagement studies.

5-N,N-Disubstituted Aminopyrazole Derivatives

Analogous to the reported use of the ethyl ester for synthesizing 5-N,N-disubstituted 5-aminopyrazole-3-carboxylic acids as potent GPR109b agonists , the methyl ester can be employed in similar synthetic sequences. The primary amino group at the 5-position can be alkylated or acylated to introduce diverse substituents, while the methyl ester serves as a protected form of the carboxylic acid. This application is critical for generating analogs with improved potency, selectivity, or pharmacokinetic properties in drug discovery programs targeting GPR109b or related receptors.

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